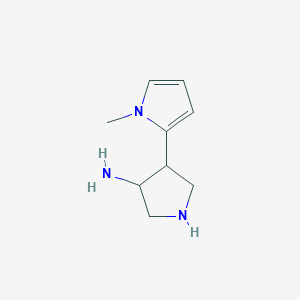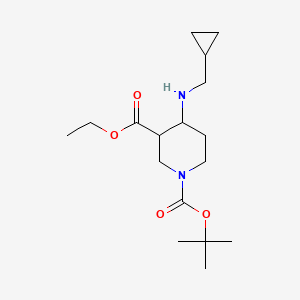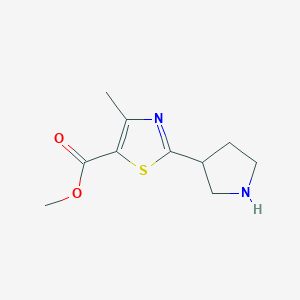![molecular formula C9H16N4O B1478779 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine CAS No. 2097992-37-3](/img/structure/B1478779.png)
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine
Descripción general
Descripción
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine, also known as 5-AEOHP, is a heterocyclic compound with a wide range of uses in scientific research. It is a compound composed of nitrogen, oxygen, and carbon, and is used as a synthetic intermediate for a variety of purposes. It is a versatile compound that can be used in a variety of reactions and can serve as a useful building block for a variety of compounds.
Aplicaciones Científicas De Investigación
Antitumor Activity
5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine derivatives have shown promise in antitumor activity. A study by Bykhovskaya et al. (2017) synthesized 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds exhibited high cytotoxicity towards various human tumor cell lines, indicating potential as antitumor agents (Bykhovskaya et al., 2017).
Synthesis and Derivatives
Krutošíková and Sleziak (1996) reported the synthesis of 2-arylfuro[3,2-c]pyridines, which are closely related to 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine. Their work focused on converting 3-(5-Aryl-2-furyl)propenoic acids to acid azides and then to 2-arylfuro[3,2-c]pyridine-4(5H)-ones (Krutošíková & Sleziak, 1996).
Antimicrobial Evaluation
Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, closely related to 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine. These compounds were screened for antibacterial and antifungal activity, showing significant potential in antimicrobial applications (Elgemeie et al., 2017).
Application in Medicinal and Pharmaceutical Industries
Parmar et al. (2023) highlighted the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds, derived from compounds like 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine, in the medicinal and pharmaceutical industries. Their review covers synthetic pathways and applications of these compounds, emphasizing their role in drug development (Parmar et al., 2023).
Synthesis of Novel Energetic Materials
Ma et al. (2018) explored the synthesis of a pyridine-based energetic material, showcasing the potential of pyridine derivatives, such as 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine, in the field of materials science. They synthesized a tricyclic pyridine-based material with high density and good detonation properties (Ma et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-azidoethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-12-11-2-4-13-3-1-8-6-14-7-9(8)5-13/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCKPWTOQOFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)

![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)








![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)